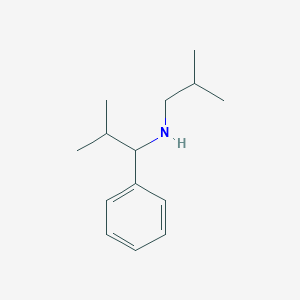![molecular formula C21H21ClO11 B12100427 2-[2-(3,4-Dihydroxy-5-methoxyphenyl)-5,7-dihydroxychromenylium-3-yl]oxyoxane-3,4,5-triol;chloride CAS No. 28500-03-0](/img/structure/B12100427.png)
2-[2-(3,4-Dihydroxy-5-methoxyphenyl)-5,7-dihydroxychromenylium-3-yl]oxyoxane-3,4,5-triol;chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Petunidin 3-arabinoside is an anthocyanin, a type of water-soluble pigment responsible for the red, purple, and blue colors in many plants. It is specifically a glycoside of petunidin, which is one of the six common anthocyanidins. Petunidin 3-arabinoside is found in various fruits, particularly berries, and has been noted for its antioxidant properties .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of petunidin 3-arabinoside typically involves the glycosylation of petunidin. This process can be achieved through enzymatic or chemical methods. Enzymatic glycosylation uses glycosyltransferases to attach the arabinose sugar to petunidin under mild conditions, preserving the integrity of the anthocyanin structure. Chemical glycosylation, on the other hand, involves the use of arabinose donors and catalysts such as Lewis acids to facilitate the reaction.
Industrial Production Methods
Industrial production of petunidin 3-arabinoside is often carried out by extracting it from natural sources, such as blueberries (Vaccinium spp.). The extraction process involves maceration of the fruit, followed by purification steps like filtration, centrifugation, and chromatography to isolate the desired anthocyanin .
化学反应分析
Types of Reactions
Petunidin 3-arabinoside undergoes several types of chemical reactions, including:
Oxidation: This reaction can lead to the degradation of the anthocyanin, resulting in the formation of colorless or brown compounds.
Reduction: Although less common, reduction reactions can alter the chromophore, affecting the color properties.
Substitution: This involves the replacement of functional groups on the anthocyanin molecule, which can modify its solubility and stability.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate, typically under acidic conditions.
Reduction: Reducing agents like sodium borohydride can be used, often in neutral or slightly basic conditions.
Substitution: Reagents such as diazonium salts or halogens can be used under controlled conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while substitution reactions can yield various derivatives with altered functional groups.
科学研究应用
Petunidin 3-arabinoside has a wide range of applications in scientific research:
Chemistry: It is used as a natural dye and a model compound for studying the stability and reactivity of anthocyanins.
Biology: Its antioxidant properties make it a subject of interest in studies related to oxidative stress and cellular protection.
Industry: It is used in the food industry as a natural colorant and in cosmetics for its antioxidant properties.
作用机制
The mechanism by which petunidin 3-arabinoside exerts its effects involves several molecular targets and pathways:
Antioxidant Activity: It scavenges free radicals and reactive oxygen species, thereby protecting cells from oxidative damage.
Anti-inflammatory Effects: It inhibits the production of pro-inflammatory cytokines and enzymes, reducing inflammation.
Anticancer Properties: It induces apoptosis in cancer cells and inhibits cell proliferation through various signaling pathways.
相似化合物的比较
Petunidin 3-arabinoside is unique among anthocyanins due to its specific glycosylation pattern. Similar compounds include:
Cyanidin 3-glucoside: Another anthocyanin with a glucose moiety instead of arabinose.
Delphinidin 3-rutinoside: Contains a rutinoside sugar and has different antioxidant properties.
Malvidin 3-galactoside: Features a galactose sugar and is known for its stability and color intensity.
Compared to these compounds, petunidin 3-arabinoside offers a distinct combination of antioxidant activity and stability, making it particularly valuable in both research and industrial applications .
属性
CAS 编号 |
28500-03-0 |
|---|---|
分子式 |
C21H21ClO11 |
分子量 |
484.8 g/mol |
IUPAC 名称 |
2-[2-(3,4-dihydroxy-5-methoxyphenyl)-5,7-dihydroxychromenylium-3-yl]oxyoxane-3,4,5-triol;chloride |
InChI |
InChI=1S/C21H20O11.ClH/c1-29-15-3-8(2-12(24)17(15)26)20-16(32-21-19(28)18(27)13(25)7-30-21)6-10-11(23)4-9(22)5-14(10)31-20;/h2-6,13,18-19,21,25,27-28H,7H2,1H3,(H3-,22,23,24,26);1H |
InChI 键 |
DGLWRNZJQCODBU-UHFFFAOYSA-N |
手性 SMILES |
COC1=CC(=CC(=C1O)O)C2=[O+]C3=CC(=CC(=C3C=C2O[C@H]4[C@@H]([C@H]([C@H](CO4)O)O)O)O)O.[Cl-] |
规范 SMILES |
COC1=CC(=CC(=C1O)O)C2=[O+]C3=CC(=CC(=C3C=C2OC4C(C(C(CO4)O)O)O)O)O.[Cl-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![3-Methylimidazo[1,2-b]pyridazin-6-amine](/img/structure/B12100372.png)






![2-[(2,2-Difluoroethenyl)oxy]-1-(4-fluorophenyl)ethan-1-one](/img/structure/B12100413.png)

